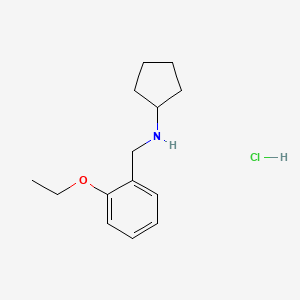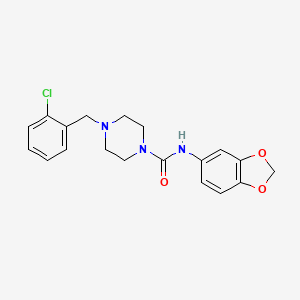![molecular formula C22H28N2O2 B5437355 2-ethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5437355.png)
2-ethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as EPPMP and is used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of EPPMP involves the modulation of the activity of serotonin and dopamine neurotransmitters in the brain. It acts as a partial agonist at the serotonin 5-HT1A receptor, which leads to an increase in serotonin activity. This increase in serotonin activity has been associated with the improvement of mood and reduction of anxiety and stress. EPPMP also acts as an antagonist at the dopamine D2 receptor, which leads to a decrease in dopamine activity. This decrease in dopamine activity has been associated with the reduction of reward and pleasure.
Biochemical and Physiological Effects
EPPMP has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of serotonin and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the brain. It has also been found to decrease the levels of dopamine and its metabolite homovanillic acid (HVA) in the brain. EPPMP has been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
EPPMP has several advantages and limitations for lab experiments. One of the advantages is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. Another advantage is its partial agonist activity, which makes it a useful tool for studying the effects of partial agonists on neurotransmitter activity. One of the limitations is its relatively low selectivity for the serotonin 5-HT1A receptor, which may lead to off-target effects. Another limitation is its relatively low potency, which may require higher concentrations for achieving significant effects.
将来の方向性
There are several future directions for the study of EPPMP. One direction is the development of more selective and potent analogs of EPPMP that can be used for studying the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions. Another direction is the study of the effects of EPPMP on other neurotransmitter systems, such as the glutamate and GABA systems. The development of EPPMP as a potential therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders is another future direction.
合成法
The synthesis of EPPMP involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylic acid, followed by the reduction of the resulting product with sodium borohydride. The final product is obtained after purification using column chromatography.
科学的研究の応用
EPPMP has been extensively used in scientific research for its pharmacological properties. It has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic drug. EPPMP has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has also been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and pleasure.
特性
IUPAC Name |
2-ethoxy-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-26-22-17-20(10-11-21(22)25)18-24-15-13-23(14-16-24)12-6-9-19-7-4-3-5-8-19/h3-11,17,25H,2,12-16,18H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTDMVKBKRCHGN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5437277.png)
![methyl {[5-(2-furyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5437284.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5437299.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5437306.png)
![2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid](/img/structure/B5437320.png)
![N-butyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-3-(3-nitrophenyl)acrylamide](/img/structure/B5437321.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5437327.png)

![N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5437335.png)
![5-amino-3-{1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5437350.png)
![5,7-dimethyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5437362.png)
![N-[2-methoxy-5-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5437370.png)
![1-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5437377.png)
